molecular formula C23H23FN4O3S B2839989 N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 866866-61-7

N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2839989
CAS No.: 866866-61-7
M. Wt: 454.52
InChI Key: IQQFAZKCBKCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/26923879/]. This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates and leading to the induction of apoptosis and the reduction of tumor cell growth in preclinical models. Its research value is particularly significant in oncology, where it is used as a chemical probe to investigate the intricate signaling networks involving PIM kinases, especially their synergistic effects with other oncogenic pathways like MYC and STAT3 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4526231/]. Studies utilizing this inhibitor help to elucidate mechanisms of therapeutic resistance and explore potential combination treatment strategies, providing a vital tool for advancing our understanding of cancer biology and accelerating drug discovery efforts.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[6-[(3-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-31-18-7-2-4-15(10-18)12-28-9-8-20-19(13-28)22(30)27-23(26-20)32-14-21(29)25-17-6-3-5-16(24)11-17/h2-7,10-11H,8-9,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQFAZKCBKCKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Properties/Bioactivity Reference
Target Compound Hexahydropyrido[4,3-d]pyrimidin 6-(3-methoxybenzyl), 2-thioacetamide-(3-fluorophenyl) Flexible core; moderate lipophilicity
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(trifluoromethylbenzothiazol-2-yl)acetamide (19) Dihydropyrimidin 3,5-Dimethoxyphenyl, trifluoromethylbenzothiazole CK1 inhibition; enhanced electron-withdrawing groups
4j (N-(3-chloro-4-fluorophenyl)-thieno[2,3-d]pyrimidin analog) Thieno[2,3-d]pyrimidin 3-Chloro-4-fluorophenyl, benzimidazol-2-yl Antimicrobial activity (Gram+ bacteria)
2f (N-(m-tolyl)-pyrimidin derivative) Pyrimidin Naphthalen-1-yl, 4-chlorophenyl Anti-influenza activity (PA–PB1 interaction)
686770-77-4 (Thieno[3,2-d]pyrimidin analog) Thieno[3,2-d]pyrimidin 3-Phenyl, 3-(trifluoromethyl)phenyl High lipophilicity (ZINC2719705)

Key Structural and Functional Differences

Core Heterocycle: The target compound’s hexahydropyrido[4,3-d]pyrimidin core offers partial saturation, increasing flexibility compared to fully aromatic thieno[2,3-d]pyrimidin (e.g., 4j) or pyrimidin (e.g., 2f) cores. This flexibility may enhance binding to dynamic enzyme active sites . Thieno-fused pyrimidins (e.g., 686770-77-4) exhibit rigid planar structures, favoring π-π stacking interactions but limiting adaptability .

Substituent Effects: Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound provides moderate electron withdrawal, whereas trifluoromethyl (in 19) and chloro (in 4j) groups increase polarity and binding affinity to hydrophobic pockets . Methoxy vs.

Biological Activity Trends :

  • Antimicrobial Activity : Compounds with halogenated aryl groups (e.g., 4j’s 3-chloro-4-fluorophenyl) show stronger activity against Gram-positive bacteria, likely due to enhanced membrane disruption .
  • Antiviral Activity : Pyrimidine derivatives with bulky substituents (e.g., 2f’s naphthalen-1-yl) exhibit anti-influenza activity by disrupting polymerase subunit interactions .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (estimated via analogous structures) is ~3.5, intermediate between the highly lipophilic 686770-77-4 (logP ~4.5) and the polar 19 (logP ~2.8) .
  • Solubility : The hexahydropyrido core may improve aqueous solubility compared to fully aromatic analogs, as seen in similar saturated systems .

Research Findings and Implications

  • Flexible Core Advantage : The target compound’s partially saturated core may offer broader target compatibility, as seen in docking studies of similar compounds using AutoDock Vina (), though specific data for this compound are pending .
  • Optimization Potential: Introducing stronger electron-withdrawing groups (e.g., trifluoromethyl) or modifying the benzyl moiety (e.g., 4-ethoxy) could enhance bioactivity, as demonstrated in analogs like 19 and 843621-56-7 .

Q & A

Q. Example Comparison Table :

SubstituentTarget Affinity (nM)Solubility (mg/mL)
3-Fluorophenyl12 ± 20.8
4-Methoxyphenyl8 ± 10.5
Unsubstituted phenyl120 ± 151.2

Data derived from structural analogs in .

Advanced: What computational methods are suitable for predicting target interactions and resolving contradictory bioactivity data?

  • Molecular docking (AutoDock Vina or Glide) : Predict binding modes to enzymes like cyclooxygenase-2 or EGFR kinase. Focus on key residues (e.g., Ser536 for COX-2) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
  • QSAR models : Use Hammett constants or π-electron density parameters to correlate substituent effects with IC50_{50} values .

For contradictory

  • Compare assay conditions (e.g., cell lines vs. recombinant enzymes).
  • Evaluate stereochemical purity, as racemic mixtures may show variable activity .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

  • Structural analog benchmarking : Compare activity against reference compounds like N-(4-chlorophenyl)-2-((6-oxo-5-tosyl)dihydropyrimidin-thio)acetamide, which has well-characterized kinase inhibition .
  • Orthogonal assay validation : Use SPR (surface plasmon resonance) alongside enzyme inhibition assays to confirm binding kinetics .
  • Meta-analysis of literature : Identify trends in substituent effects (e.g., methoxy groups consistently improving solubility but reducing potency) .

Q. Example Resolution Workflow :

Replicate the assay under standardized conditions.

Verify compound integrity via HPLC and NMR.

Cross-reference with structurally similar analogs (e.g., pyrido[4,3-d]pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.